

Spectroscopic Profile of Trimethyltin Chloride: A Technical Guide

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Compound of Interest

Compound Name: Trimethylstannanylium;chloride

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trimethyltin chloride ($(\text{CH}_3)_3\text{SnCl}$), a key organotin reagent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound verification, reaction monitoring, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, ^{119}Sn NMR, IR, and Mass Spectrometry analyses of trimethyltin chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for Trimethyltin Chloride

Solvent (Concentration)	Chemical Shift (δ , ppm)	$^2J(^{119}\text{Sn}-^1\text{H})$ (Hz)
CDCl_3 (0.3-1.0 M)	0.64	58.2
C_6D_6 (0.3-1.0 M)	0.29	55.4
CD_2Cl_2 (0.3-1.0 M)	0.60	58.0
THF- d_8 (0.3-1.0 M)	0.48	58.9
CD_3CN (0.3-1.0 M)	0.47	60.5

Data sourced from Lichtscheidl, A. G., et al. (2015). Dalton Transactions, 44(35), 15534-15545.

Table 2: ^{13}C NMR Spectroscopic Data for Trimethyltin Chloride (0.3-1.0 M)

Solvent	Chemical Shift (δ , ppm)	$^1J(^{119}\text{Sn}-^{13}\text{C})$ (Hz)
CDCl_3	-2.3	382.0
C_6D_6	-1.7	365.1
CD_2Cl_2	-2.3	382.4
THF- d_8	-0.9	398.9
CD_3CN	-1.1	413.9

Data sourced from Lichtscheidl, A. G., et al. (2015). Dalton Transactions, 44(35), 15534-15545.

Table 3: ^{119}Sn NMR Spectroscopic Data for Trimethyltin Chloride (0.3-1.0 M)

Solvent	Chemical Shift (δ , ppm)
CDCl_3	164.5
C_6D_6	157.0

Data sourced from Lichtscheidl, A. G., et al. (2015). Dalton Transactions, 44(35), 15534-15545.

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for Trimethyltin Chloride

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~2980	Medium	C-H Asymmetric Stretch
~2910	Medium	C-H Symmetric Stretch
~1400	Medium	CH ₃ Asymmetric Deformation
~1190	Weak	CH ₃ Symmetric Deformation
~780	Strong	CH ₃ Rock
~540	Strong	Sn-C Asymmetric Stretch
~510	Weak	Sn-C Symmetric Stretch

Assignments are based on typical vibrational modes for trimethyltin compounds.

Mass Spectrometry (MS)

Table 5: Major Fragments in the Electron Ionization Mass Spectrum of Trimethyltin Chloride

m/z	Proposed Fragment	Relative Abundance
185	$[(CH_3)_2^{120}SnCl]^+$	Major
183	$[(CH_3)_2^{118}SnCl]^+$	Major
165	$[(CH_3)^{3120}Sn]^+$	Major
150	$[(CH_3)^{120}Sn]^+$	Minor
135	$[^{120}SnCl]^+$	Minor
120	$[^{120}Sn]^+$	Minor

Fragmentation patterns of organotin compounds are complex due to the isotopic distribution of tin. The listed m/z values are based on the most abundant tin isotope, ¹²⁰Sn. The spectrum will

show a characteristic cluster of peaks for each tin-containing fragment.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of trimethyltin chloride. As an air- and moisture-sensitive solid, appropriate handling techniques are crucial.

NMR Spectroscopy

1. Sample Preparation:

- Due to the hygroscopic nature of trimethyltin chloride, all sample manipulations should be performed in an inert atmosphere (e.g., a glovebox or using Schlenk line techniques).
- Weigh approximately 5-20 mg of trimethyltin chloride directly into a pre-dried NMR tube.
- Add approximately 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl_3 , C_6D_6), which has been previously dried over molecular sieves.
- Cap the NMR tube securely and gently agitate to ensure complete dissolution.

2. Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard one-pulse sequence. A spectral width of approximately 15 ppm centered around 5 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of around 200 ppm is generally appropriate. Due to the lower natural abundance of ^{13}C and potential quadrupole broadening from tin, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds may be necessary.
- ^{119}Sn NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 500 ppm) centered around 150 ppm is recommended. ^{119}Sn is a spin-1/2 nucleus with a natural abundance of 8.59%, making it readily observable. Tetramethyltin (TMSn) is often used as an external reference ($\delta = 0.0$ ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- In a dry, low-humidity environment (ideally a glovebox), grind 1-2 mg of trimethyltin chloride with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum, typically over a range of $4000\text{--}400\text{ cm}^{-1}$. Co-adding 16-32 scans is recommended to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization)

1. Sample Introduction:

- Due to its volatility and sensitivity, direct insertion probe (DIP) is a suitable method.
- In a glovebox, load a small amount of crystalline trimethyltin chloride into a capillary tube, which is then placed in the DIP.
- The probe is inserted into the mass spectrometer's ion source through a vacuum lock to minimize air exposure.

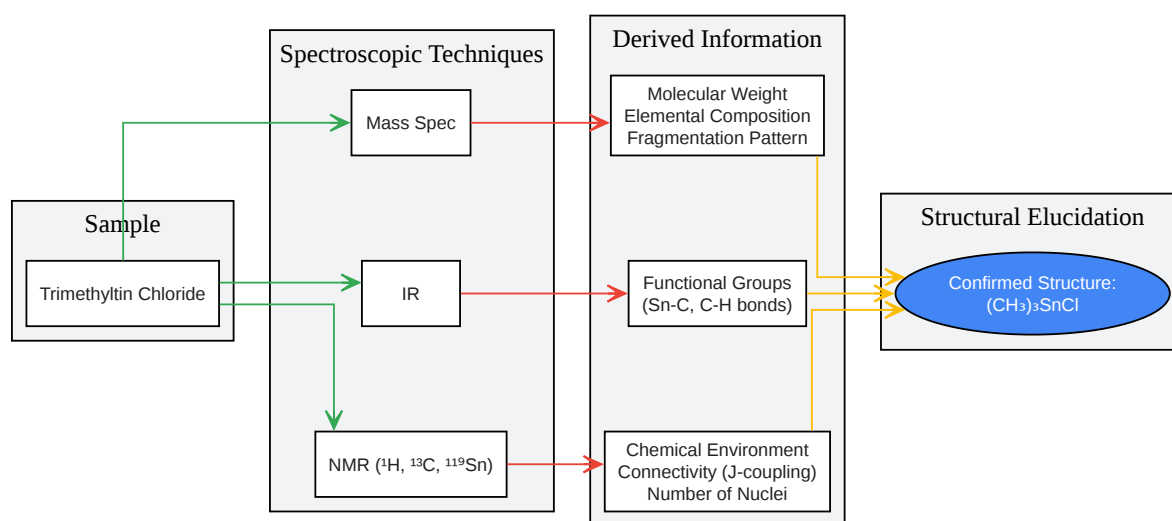
2. Data Acquisition:

- Utilize an electron ionization (EI) source, typically operating at 70 eV.
- The probe is gently heated to volatilize the sample into the ion source.

- Acquire the mass spectrum over a mass range of approximately m/z 30-300 to observe the molecular ion and key fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of trimethyltin chloride using multiple spectroscopic techniques.



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